

Spectroscopic Analysis of N-(3-Iodopyridin-4-yl)pivalamide: A Comparative Guide

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Compound of Interest

Compound Name: *N-(3-Iodopyridin-4-yl)pivalamide*

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This guide provides a detailed spectroscopic analysis of **N-(3-Iodopyridin-4-yl)pivalamide**, a compound of interest in drug discovery and chemical research. For a comprehensive understanding, its spectral characteristics are compared with two structurally related, commercially available compounds: 4-aminopyridine and pivalamide. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side comparison of predicted and experimental data to facilitate compound identification and characterization.

Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for **N-(3-Iodopyridin-4-yl)pivalamide** and the experimental data for the comparator compounds, 4-aminopyridine and pivalamide.

Table 1: ¹H NMR Data (Predicted vs. Experimental)

Compound	Proton	Predicted Chemical Shift (δ ppm)	Experimental Chemical Shift (δ ppm)
N-(3-Iodopyridin-4-yl)pivalamide	Pyridine-H (ortho to N)	8.3 - 8.5	-
	Pyridine-H (meta to N)	7.9 - 8.1	
	Pyridine-H (ortho to I)	7.0 - 7.2	
	NH (amide)	7.5 - 8.5 (broad)	
	t-butyl	1.3 - 1.4	
4-Aminopyridine	Pyridine-H (ortho to N)	-	8.0 - 8.2
	Pyridine-H (meta to N)	-	
	NH ₂ (amino)	-	
	NH ₂ (amide)	-	
Pivalamide	NH ₂ (amide)	-	5.3 (broad)
	t-butyl	-	

Table 2: ¹³C NMR Data (Predicted vs. Experimental)

Compound	Carbon	Predicted Chemical Shift (δ ppm)	Experimental Chemical Shift (δ ppm)
N-(3-Iodopyridin-4-yl)pivalamide	C=O (amide)	175 - 178	-
Pyridine-C (ortho to N)	150 - 155	-	
Pyridine-C (para to N)	145 - 150	-	
Pyridine-C (meta to N)	120 - 125	-	
Pyridine-C-I	95 - 100	-	
C (quaternary, t-butyl)	38 - 42	-	
CH ₃ (t-butyl)	27 - 30	-	
4-Aminopyridine	Pyridine-C (para to N)	-	157 - 159
Pyridine-C (ortho to N)	-	149 - 151	
Pyridine-C (meta to N)	-	109 - 111	
Pivalamide	C=O (amide)	-	179 - 181
C (quaternary, t-butyl)	-	38 - 40	
CH ₃ (t-butyl)	-	27 - 29	

Table 3: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)

Compound	Functional Group	Predicted Wavenumber (cm ⁻¹)	Experimental Wavenumber (cm ⁻¹)
N-(3-Iodopyridin-4-yl)pivalamide	N-H Stretch (amide)	3250 - 3350	-
C-H Stretch (aromatic)	3000 - 3100	-	3400 - 3500 (asymmetric), 3200 - 3300 (symmetric)
C-H Stretch (aliphatic)	2850 - 2950	-	
C=O Stretch (amide)	1670 - 1690	-	
C=C, C=N Stretch (aromatic)	1550 - 1600	-	
4-Aminopyridine	N-H Stretch (amine)	-	3350 - 3500 (asymmetric), 3150 - 3300 (symmetric)
C-H Stretch (aromatic)	-	3000 - 3100	
C=C, C=N Stretch (aromatic)	-	1600 - 1650	
Pivalamide	N-H Stretch (amide)	-	3350 - 3500 (asymmetric), 3150 - 3300 (symmetric)
C-H Stretch (aliphatic)	-	2850 - 2950	
C=O Stretch (amide)	-	1640 - 1680	

Table 4: Mass Spectrometry Data (Predicted vs. Experimental)

Compound	Molecular Formula	Predicted Molecular Weight (g/mol)	Key Fragmentation Peaks (m/z)
N-(3-Iodopyridin-4-yl)pivalamide	C ₁₀ H ₁₃ IN ₂ O	316.13	316 (M ⁺), 259 ([M-C(CH ₃) ₃] ⁺), 220 ([M-C(O)C(CH ₃) ₃] ⁺), 93 (pyridinamine fragment)
4-Aminopyridine	C ₅ H ₆ N ₂	94.11	94 (M ⁺), 67 ([M-HCN] ⁺)
Pivalamide	C ₅ H ₁₁ NO	101.15	101 (M ⁺), 86 ([M-CH ₃] ⁺), 57 ([C(CH ₃) ₃] ⁺)

Experimental Protocols

The following are standard protocols for the spectroscopic techniques discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:** Dissolve 5-10 mg of the solid sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:** Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet. Tune and shim the instrument to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:** Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

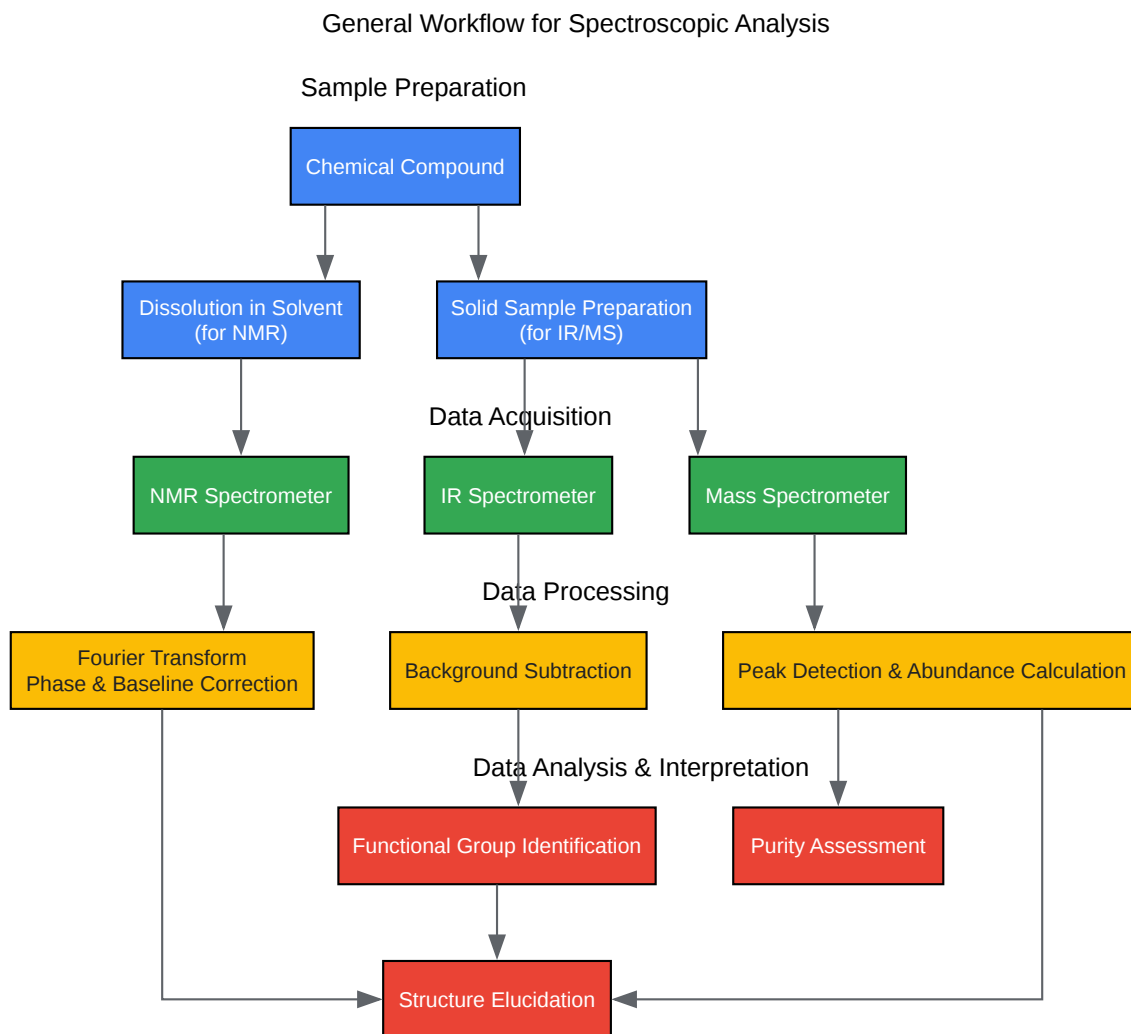
- **Sample Preparation (Attenuated Total Reflectance - ATR):** Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- **Background Scan:** With no sample on the ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO_2 , H_2O).
- **Sample Scan:** Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The software automatically subtracts the background spectrum from the sample spectrum. The resulting spectrum shows the infrared absorption of the sample as a function of wavenumber.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds like those discussed here, direct insertion via a solids probe or injection into a gas chromatograph (GC-MS) are common methods.
- **Ionization (Electron Ionization - EI):** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow of Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Analysis of N-(3-Iodopyridin-4-yl)pivalamide: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b049149#spectroscopic-analysis-of-n-3-iodopyridin-4-yl-pivalamide>]

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